N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorobenzyl groups and a thieno[3,2-d]pyrimidin core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiourea and β-ketoesters. The chlorobenzyl groups are then introduced through nucleophilic substitution reactions using chlorobenzyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-3-oxobutanamide
- 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide
- N-(2-chlorobenzyl)-3-methylaniline
Uniqueness
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide stands out due to its unique thieno[3,2-d]pyrimidin core and the presence of multiple chlorobenzyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H25Cl2N3O3S |
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Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c27-20-9-6-7-18(15-20)17-31-22-12-14-35-24(22)25(33)30(26(31)34)13-5-1-2-11-23(32)29-16-19-8-3-4-10-21(19)28/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,29,32) |
InChI Key |
UFAXGFYDHPHNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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